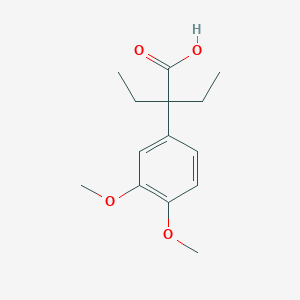

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid

Descripción general

Descripción

“2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “3-(3,4-Dimethoxyphenyl)propionic acid” involves the use of boron reagents for Suzuki–Miyaura coupling . Another method involves reacting “3,4-Dimethoxyphenethylamine” with “3,4,5-trimethoxytoluylic acid” in the presence of DMAP and EDCIHCl .Aplicaciones Científicas De Investigación

Photochromic Diarylethene Precursors

The compound has been explored in the base-induced aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, leading to photochromic diarylethene with desirable properties for use as a new precursor in producing photoactive compounds (Lvov et al., 2017).

Radioisotope Labeling for Brain Imaging

Synthesis with iodine-131 labels has been achieved, enabling its use in body distribution measurements and gamma-ray scintigraphs for potential applications in brain imaging and nuclear medicine (Braun et al., 1977).

Lactonization and Dioxanone Synthesis

The lactonization of (R)-3-hydroxybutanoic acid with triethyl orthoacetate forms compounds like 2-ethoxy-2,6-dimethyl-1,3-dioxan-4-one, useful in the synthesis of β-Lactone and dioxanones (Breitschuh & Seebach, 1990).

Complex Formation in Organometallic Chemistry

Its derivatives have facilitated the stabilization of lithium, silane, and stannane complexes in organometallic chemistry, contributing to a better understanding of complex formation and structural authentication (Blake et al., 2011).

Antioxidant Synthesis through Enzymatic Modification

Laccase-mediated oxidation of 2,6-dimethoxyphenol in aqueous-organic media produces compounds with higher antioxidant capacity than the starting substrate, indicating its potential as a bioactive compound (Adelakun et al., 2012).

Pharmaceutical Synthesis for Renin Inhibition

It has been used in the synthesis of novel acids for the preparation of renin inhibitory peptides, suggesting its potential in the development of drugs for conditions like hypertension (Thaisrivongs et al., 1987).

Microbial Degradation Studies

Its structural analogs have been studied for microbial degradation, enhancing the understanding of microbial oxidation mechanisms and environmental impact assessments (Sielicki et al., 1978).

Safety And Hazards

The safety data sheet for a related compound, “3,4-Dimethoxyphenethylamine”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to store in a well-ventilated place .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-ethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-5-14(6-2,13(15)16)10-7-8-11(17-3)12(9-10)18-4/h7-9H,5-6H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDMUYZVSXBHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-2-ethylbutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)

![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)

![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)

![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)

![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)